5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide

CAS No.: 1207029-05-7

Cat. No.: VC7066745

Molecular Formula: C16H11BrN2O3S

Molecular Weight: 391.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207029-05-7 |

|---|---|

| Molecular Formula | C16H11BrN2O3S |

| Molecular Weight | 391.24 |

| IUPAC Name | 5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C16H11BrN2O3S/c17-14-8-7-12(22-14)15(20)18-10-4-1-2-5-11(10)19-16(21)13-6-3-9-23-13/h1-9H,(H,18,20)(H,19,21) |

| Standard InChI Key | KOEVRPADKPGQHT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

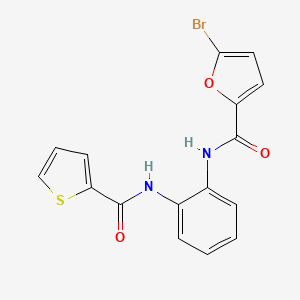

The compound’s IUPAC name, 5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide, reflects its intricate architecture (Figure 1). Key features include:

-

Furan moiety: A five-membered oxygen-containing ring substituted with bromine at the 5-position.

-

Thiophene carboxamide group: A sulfur-containing heterocycle linked via an amide bond to the phenyl ring.

-

Phenyl backbone: Provides rigidity and facilitates π-π interactions in biological targets.

The SMILES string C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 and InChIKey KOEVRPADKPGQHT-UHFFFAOYSA-N confirm the connectivity and stereochemistry.

Table 1: Physicochemical Properties of 5-Bromo-N-(2-(Thiophene-2-carboxamido)Phenyl)Furan-2-Carboxamide

| Property | Value |

|---|---|

| CAS Number | 1207029-05-7 |

| Molecular Formula | C₁₆H₁₁BrN₂O₃S |

| Molecular Weight | 391.24 g/mol |

| IUPAC Name | 5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 |

| InChIKey | KOEVRPADKPGQHT-UHFFFAOYSA-N |

| Solubility | Not available |

Stability and Reactivity

The compound exhibits moderate to high stability under standard laboratory conditions (20–25°C, inert atmosphere). Its amide and aromatic groups confer resistance to hydrolysis, though prolonged exposure to strong acids/bases may degrade the structure. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for derivative synthesis .

Synthesis and Derivatives

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of thiophene-2-carboxamide: Thiophene-2-carbonyl chloride reacts with 2-aminophenylamine to yield 2-(thiophene-2-carboxamido)aniline.

-

Coupling with furan-2-carbonyl chloride: The intermediate is treated with 5-bromofuran-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, yielding the target compound .

Reaction conditions (room temperature, 18 hours) optimize yield (≥90%) while minimizing side reactions. Purification via column chromatography or recrystallization ensures high purity .

Derivative Synthesis

Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the bromine position, expanding structural diversity. For example, palladium-catalyzed reactions with boronic acids produce analogs with enhanced bioactivity .

Table 2: Representative Derivatives and Modifications

| Derivative | Modification Site | Biological Activity |

|---|---|---|

| 5-Phenyl analog | Bromine → Phenyl | Improved antibacterial potency |

| 5-Pyridyl analog | Bromine → Pyridyl | Enhanced solubility |

Biological Activity and Mechanisms

Antibacterial Efficacy

In vitro studies demonstrate significant activity against New Delhi metallo-β-lactamase (NDM)-producing Acinetobacter baumannii and Klebsiella pneumoniae. The compound’s MIC (Minimum Inhibitory Concentration) ranges from 8–32 µg/mL, comparable to meropenem, a carbapenem antibiotic . Mechanistically, it inhibits NDM-1 enzyme activity via hydrogen bonding and hydrophobic interactions, disrupting bacterial cell wall synthesis .

Antifungal Properties

Analogous furan-carboxamides exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 16–64 µg/mL). The thiophene moiety enhances membrane permeability, facilitating intracellular accumulation.

Applications in Pharmaceutical Development

Antibiotic Adjuvants

The compound potentiates β-lactam antibiotics against resistant strains. Co-administration with meropenem reduces its MIC by 4–8-fold, suggesting utility in combination therapies .

Agrochemistry

Preliminary data indicate herbicidal and fungicidal activity at 50–100 ppm, though field trials are pending.

Future Research Directions

-

In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.

-

Toxicity profiling: Evaluate hepatotoxicity and nephrotoxicity in mammalian models.

-

Formulation optimization: Develop nanoemulsions or liposomes to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume